4-Ethynyl-4'-isobutyl-1,1'-biphenyl
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Overview
Description
4-Ethynyl-4’-isobutyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of an ethynyl group and an isobutyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4’-isobutyl-1,1’-biphenyl typically involves the coupling of 4-ethynyl-1,1’-biphenyl with isobutyl bromide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 4-Ethynyl-4’-isobutyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-4’-isobutyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Ethynyl-4’-isobutyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in liquid crystal displays.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4’-isobutyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the isobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
- 4-Butyl-4’-ethynyl-1,1’-biphenyl
- 4-Ethyl-4’-ethynyl-1,1’-biphenyl
- 4-Ethynyl-1,1’-biphenyl
Comparison: 4-Ethynyl-4’-isobutyl-1,1’-biphenyl is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-4-[4-(2-methylpropyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-4-15-5-9-17(10-6-15)18-11-7-16(8-12-18)13-14(2)3/h1,5-12,14H,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPCQYGOUHMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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